Isopropyl [(trans-4-Aminocyclohexyl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl [(trans-4-Aminocyclohexyl)methyl]carbamate is a chemical compound with a molecular formula of C16H30N2O4. It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) as part of its structure. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl [(trans-4-Aminocyclohexyl)methyl]carbamate typically involves the reaction of trans-4-aminocyclohexylmethanol with isopropyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the reaction rate and prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and improved yield. The use of catalysts such as palladium on carbon can also enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Isopropyl [(trans-4-Aminocyclohexyl)methyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions where the isopropyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbamate derivatives, while reduction can produce amines .
Scientific Research Applications
Isopropyl [(trans-4-Aminocyclohexyl)methyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Isopropyl [(trans-4-Aminocyclohexyl)methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to enzyme inhibition. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
- Isopropyl [(trans-4-(Boc-amino)cyclohexyl)methyl]carbamate
- tert-Butyl [(trans-4-hydroxy-1-methylcyclohexyl)carbamate]
Uniqueness
Isopropyl [(trans-4-Aminocyclohexyl)methyl]carbamate is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its carbamate group provides versatility in chemical reactions, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C11H22N2O2 |
---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
propan-2-yl N-[(4-aminocyclohexyl)methyl]carbamate |
InChI |
InChI=1S/C11H22N2O2/c1-8(2)15-11(14)13-7-9-3-5-10(12)6-4-9/h8-10H,3-7,12H2,1-2H3,(H,13,14) |
InChI Key |
ZCODCZMDKULQMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NCC1CCC(CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.